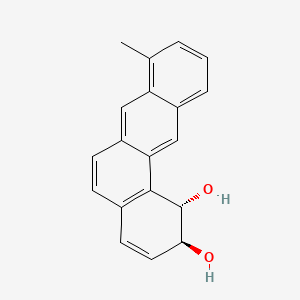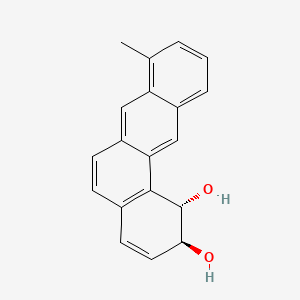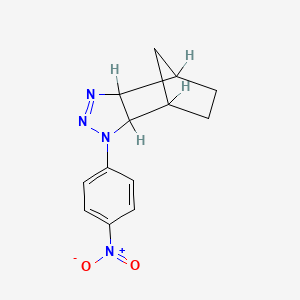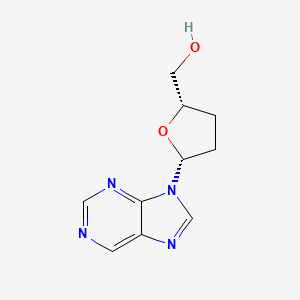
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine typically involves the following steps:
Glycosylation Reaction: The starting material, a purine base, undergoes a glycosylation reaction with a protected ribose derivative. This step is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The protected ribose derivative is then deprotected to yield the desired nucleoside analog. Common deprotection reagents include acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation and deprotection reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the purine base.
Reduction: Reduced forms of the nucleoside analog.
Substitution: Alkylated purine derivatives.
Aplicaciones Científicas De Investigación
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and its ability to inhibit certain enzymes.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during DNA or RNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can inhibit the replication of viral genomes or induce cell death in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-oxopurine
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-(methylthio)purine
Uniqueness
Compared to its analogs, 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine is unique due to its specific structural modifications, which confer distinct biological activities. For instance, the absence of the 2’ and 3’ hydroxyl groups makes it more resistant to enzymatic degradation, enhancing its stability and efficacy in therapeutic applications.
Propiedades
Número CAS |
126502-08-7 |
|---|---|
Fórmula molecular |
C10H12N4O2 |
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
[(2S,5R)-5-purin-9-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N4O2/c15-4-7-1-2-9(16-7)14-6-13-8-3-11-5-12-10(8)14/h3,5-7,9,15H,1-2,4H2/t7-,9+/m0/s1 |
Clave InChI |
GKYNWIQWAXROLY-IONNQARKSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=CN=CN=C32 |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=CN=CN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


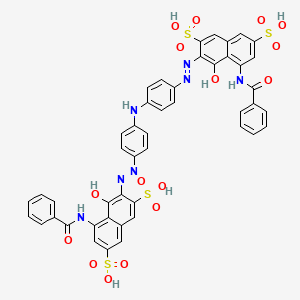
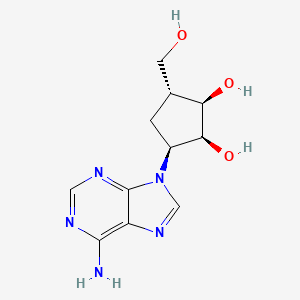
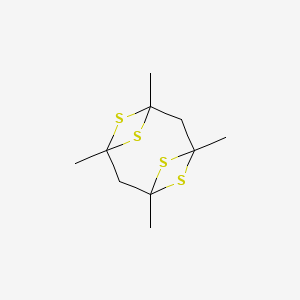
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
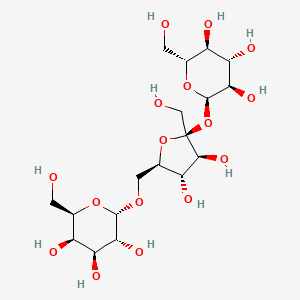
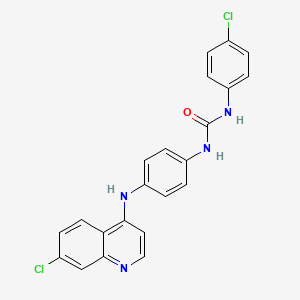
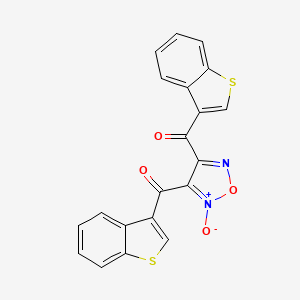
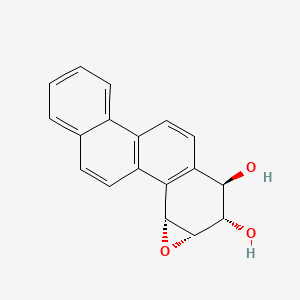
![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)
